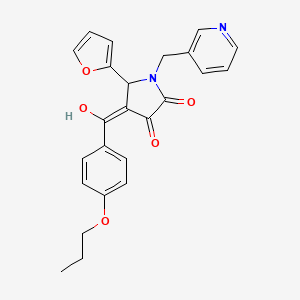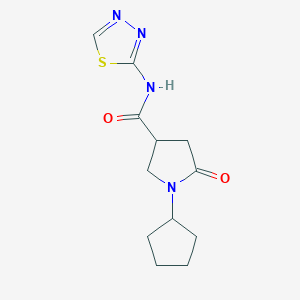![molecular formula C21H24N2O3 B5400491 N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide, also known as DMXB-A, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a selective agonist of the α7 nAChR, which is a subtype of the nAChR family. The α7 nAChR is widely expressed in the central nervous system and is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide binds to the α7 nAChR and activates it, leading to a range of biochemical and physiological effects.
Biochemical and physiological effects:
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has also been shown to have neuroprotective effects by reducing neuronal cell death and promoting neuronal survival. In addition, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to have analgesic effects by reducing pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments. It is a selective agonist of the α7 nAChR, which allows researchers to study the specific effects of α7 nAChR activation. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is also relatively stable and can be easily synthesized in the lab. However, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide. One area of research is the potential use of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide in the treatment of Alzheimer's disease. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic benefits in humans. Another area of research is the potential use of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide in the treatment of schizophrenia. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and further research is needed to determine its potential therapeutic benefits in humans. Finally, further research is needed to determine the long-term effects of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide and its potential use in other neurological disorders.
Conclusion:
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the α7 nAChR and has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has several advantages for lab experiments, but also has some limitations. Future research on N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is needed to determine its potential therapeutic benefits in Alzheimer's disease, schizophrenia, and other neurological disorders.
Synthesemethoden
The synthesis of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide involves several steps, including the preparation of 2-aminophenylacetic acid, which is then reacted with 2,6-dimethylmorpholine to form the corresponding amide. This amide is then subjected to a series of reactions to yield N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide. The synthesis of N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14-8-10-17(11-9-14)20(24)22-19-7-5-4-6-18(19)21(25)23-12-15(2)26-16(3)13-23/h4-11,15-16H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLUFXBTJPJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)


![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)

![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)
![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)